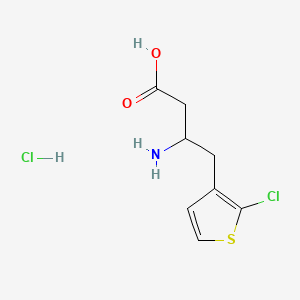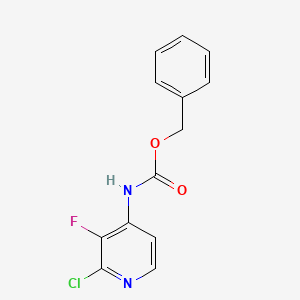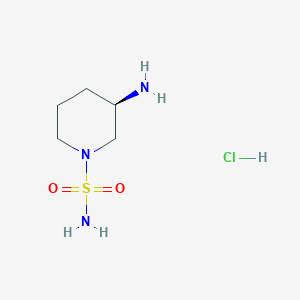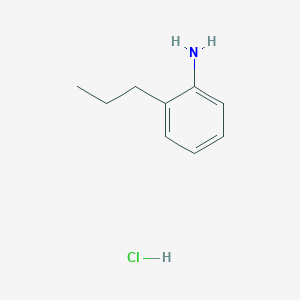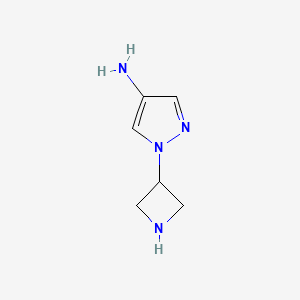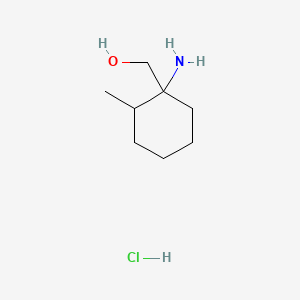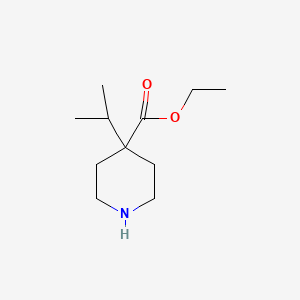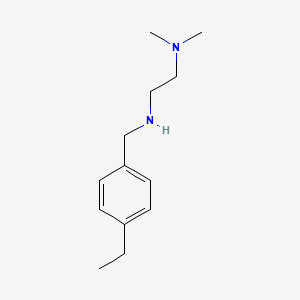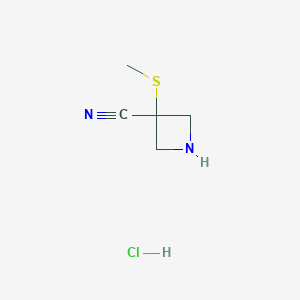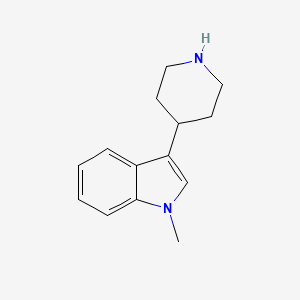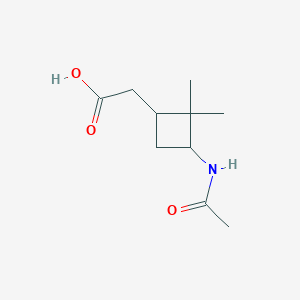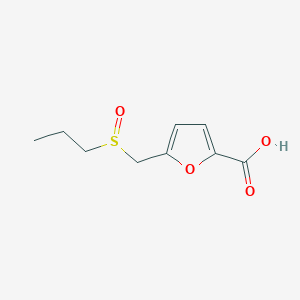
(5-Chloro-2-nitrophenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClN2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-chlorotoluene to form 5-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or catalytic reduction for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and safe production. The hydrochloride salt is then crystallized and purified for use in various applications.
化学反応の分析
Types of Reactions
(5-Chloro-2-nitrophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or catalytic reduction.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form various oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Reduction: The major product is (5-Chloro-2-aminophenyl)methanamine.
Substitution: Depending on the nucleophile, various substituted phenylmethanamines can be formed.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
科学的研究の応用
(5-Chloro-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-Chloro-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The chlorine atom can also influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- (5-Chloro-2-pyrazinyl)methanamine hydrochloride
- (2-Chloro-5-nitrophenyl)methanamine hydrochloride
- (2-Chloro-6-nitrophenyl)methanamine hydrochloride
Uniqueness
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H8Cl2N2O2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
(5-chloro-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-1-2-7(10(11)12)5(3-6)4-9;/h1-3H,4,9H2;1H |
InChIキー |
HBYKCLUCUBXTHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
